molecular formula C17H16Cl2FN3OS2 B384039 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide

3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B384039
M. Wt: 432.4g/mol
InChI Key: HGULZIZJVDBRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a thiadiazole ring, and a dichlorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. This intermediate can be synthesized by reacting permethric acid with phosgene in the presence of a catalyst at 80-90°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular functions. The pathways involved can include inhibition of acetylcholinesterase or interference with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cypermethrin: A pyrethroid insecticide with a similar cyclopropane structure.

    Permethrin: Another pyrethroid used in pest control.

    Transfluthrin: A fast-acting insecticide with a similar

Properties

Molecular Formula

C17H16Cl2FN3OS2

Molecular Weight

432.4g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H16Cl2FN3OS2/c1-17(2)11(7-12(18)19)13(17)14(24)21-15-22-23-16(26-15)25-8-9-3-5-10(20)6-4-9/h3-7,11,13H,8H2,1-2H3,(H,21,22,24)

InChI Key

HGULZIZJVDBRTI-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C

Origin of Product

United States

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